molecular formula C20H21N3O4S2 B11013792 Methyl 4-{[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]amino}benzoate

Methyl 4-{[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]amino}benzoate

Cat. No.: B11013792
M. Wt: 431.5 g/mol
InChI Key: AOGKIYIGZSMBRD-UHFFFAOYSA-N
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Description

Methyl 4-{[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, and a benzoate ester, which can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.

    Introduction of the Hydroxy and Isopropyl Groups: Functionalization of the thienopyrimidine core with hydroxy and isopropyl groups can be achieved through selective substitution reactions.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution, often using methylthiol as a reagent.

    Acetylation and Amination: The acetyl group is introduced through acetylation reactions, followed by amination to attach the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The thienopyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced thienopyrimidine derivatives.

    Substitution: Formation of various substituted thienopyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the thienopyrimidine core is known for its potential as a pharmacophore. This compound could be investigated for its activity against various biological targets, including enzymes and receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the hydroxy and isopropyl groups may enhance its bioavailability and efficacy.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-{[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]amino}benzoate likely involves interaction with specific molecular targets such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar cores but different substituents.

    Benzoate Esters: Compounds with similar ester groups but different aromatic cores.

Uniqueness

The uniqueness of Methyl 4-{[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]amino}benzoate lies in its combination of functional groups, which can confer unique chemical and biological properties

Properties

Molecular Formula

C20H21N3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

methyl 4-[[2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C20H21N3O4S2/c1-11(2)15-8-14-18(25)22-16(23-19(14)29-15)9-28-10-17(24)21-13-6-4-12(5-7-13)20(26)27-3/h4-8,11H,9-10H2,1-3H3,(H,21,24)(H,22,23,25)

InChI Key

AOGKIYIGZSMBRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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